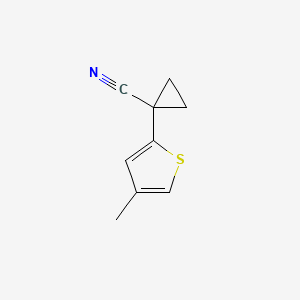
1-(4-Methyl-2-thienyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile is a compound that features a cyclopropane ring attached to a thiophene ring substituted with a methyl group at the 4-position and a nitrile group at the 1-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable thiophene derivative. The reaction conditions typically include the use of a strong base and a halogenated cyclopropane precursor. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The cyclopropane ring imparts conformational rigidity, which can enhance the compound’s binding affinity to its targets. The thiophene ring’s electronic properties also play a crucial role in its activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile can be compared with other thiophene derivatives and cyclopropane-containing compounds. Similar compounds include:
Thiophene derivatives: Such as 2,5-dimethylthiophene and 2,3,4-trisubstituted thiophenes, which have diverse biological activities.
Cyclopropane-containing compounds: Such as cyclopropane carboxylic acids and cyclopropane amines, which are known for their conformational rigidity and metabolic stability
The uniqueness of 1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile lies in its combined structural features, which offer a balance of electronic properties and conformational stability, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9NS/c1-7-4-8(11-5-7)9(6-10)2-3-9/h4-5H,2-3H2,1H3 |
InChI Key |
DEFDFIWWPFIIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















